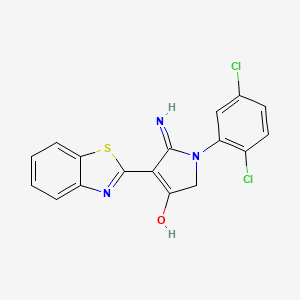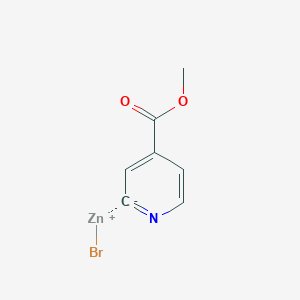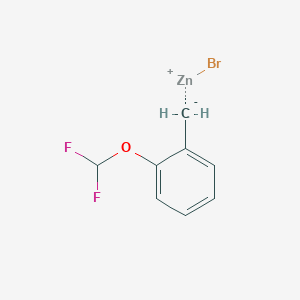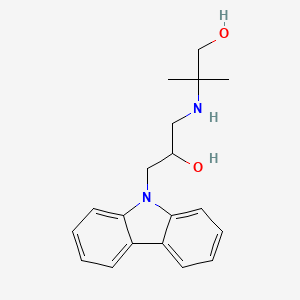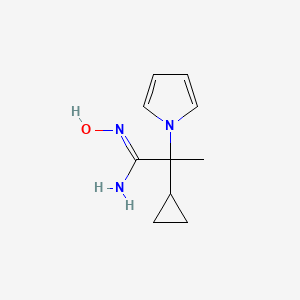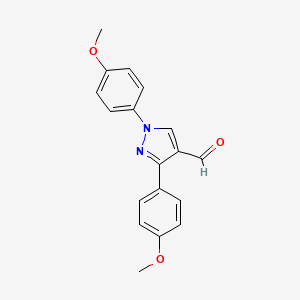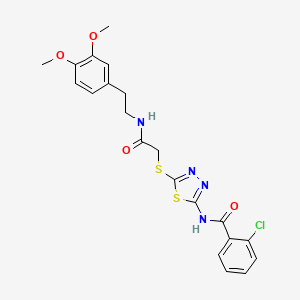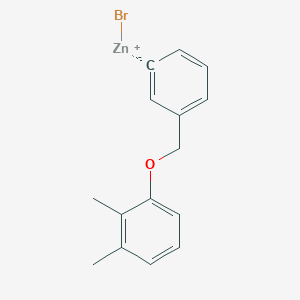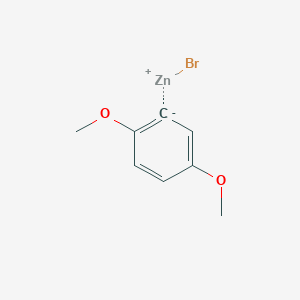
2,5-DimethoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DimethoxyphenylZinc bromide: is an organozinc compound with the molecular formula C8H9BrO2Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in various chemical reactions due to its reactivity and ability to facilitate the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-DimethoxyphenylZinc bromide typically involves the reaction of 2,5-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,5−Dimethoxyphenyl bromide+Zn→2,5−DimethoxyphenylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-DimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2,5-DimethoxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and intermediates.
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DimethoxyphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,5-Dimethoxyphenylmagnesium bromide: Similar to 2,5-DimethoxyphenylZinc bromide but uses magnesium instead of zinc.
2,5-Dimethoxyphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable organozinc intermediates. This makes it particularly useful in reactions where other organometallic reagents may not be as effective.
Properties
Molecular Formula |
C8H9BrO2Zn |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UHNYYRJZKADZPM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

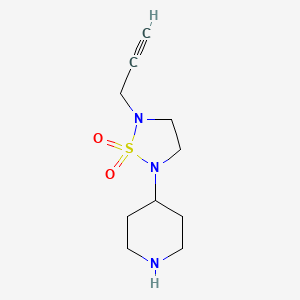
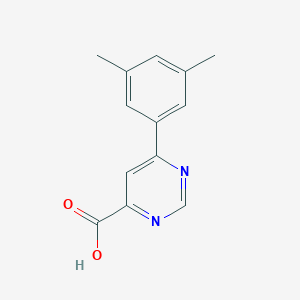
![5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
